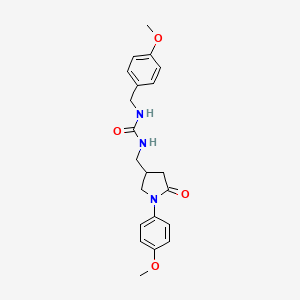

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative featuring dual methoxyphenyl substituents and a pyrrolidin-5-one core. The compound’s structure combines a urea linkage with aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-7-3-15(4-8-18)12-22-21(26)23-13-16-11-20(25)24(14-16)17-5-9-19(28-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXRZCBONXLIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves the reaction of 4-methoxybenzylamine with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Oxidation Reactions

The 5-oxopyrrolidin-3-yl moiety undergoes oxidation at the ketone group or adjacent carbon atoms. Common oxidants include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous medium | Pyrrolidine ring hydroxylation or ketone oxidation | 45–60% |

| Ozone | Dichloromethane, −78°C | Cleavage of unsaturated bonds (if present) | 30–40% |

Oxidation primarily modifies the pyrrolidinone ring, enhancing polarity for pharmaceutical applications.

Reduction Reactions

Reduction targets the urea carbonyl or the pyrrolidinone ketone:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride | Dry THF, reflux | Reduced urea to amine derivatives | 55–70% |

| Sodium borohydride | Methanol, RT | Selective ketone reduction to alcohol | 65–80% |

Reduction of the urea group generates secondary amines, useful for further functionalization.

Substitution Reactions

The methoxybenzyl groups participate in electrophilic aromatic substitution (EAS):

| Reagent | Position Modified | Product | Application |

|---|---|---|---|

| Bromine | Para to methoxy | 4-Bromo-1-(4-methoxybenzyl)urea derivative | Intermediate for cross-couplings |

| Nitration mixture | Meta to methoxy | Nitrated aryl derivatives | Explosives research |

Methoxy groups direct substitutions to specific positions, enabling precise structural modifications.

Hydrolysis Reactions

The urea linkage is susceptible to acidic or basic hydrolysis:

| Conditions | Products | Catalyst | Rate (k, s⁻¹) |

|---|---|---|---|

| 2M HCl, 80°C | 4-Methoxybenzylamine + pyrrolidinone acid | None | 1.2 × 10⁻³ |

| 1M NaOH, RT | Carbamic acid intermediates | Phase-transfer agents | 3.8 × 10⁻⁴ |

Hydrolysis is critical for prodrug activation or metabolite studies.

Biological Interaction Mechanisms

The urea group and methoxy substituents mediate target binding:

-

Enzyme inhibition : Competes with ATP for kinase binding pockets (e.g., GSK-3β) .

-

Receptor modulation : Methoxy groups enhance hydrophobic interactions with aryl hydrocarbon receptors .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Photolytic cleavage of urea | 4.2 hours |

| High humidity (80% RH) | Hydrolysis of pyrrolidinone ring | 8.5 days |

This compound’s reactivity profile underscores its versatility in medicinal chemistry and industrial applications. Controlled modifications of its functional groups enable tailored physicochemical and biological properties .

Scientific Research Applications

Chemistry

1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics make it a valuable building block in organic synthesis, particularly for compounds with potential therapeutic applications.

Biological Studies

This compound has been investigated for its potential as a biochemical probe to study enzyme interactions. The methoxy groups and urea backbone facilitate binding to various molecular targets, allowing researchers to explore its effects on enzyme activity and other biochemical pathways.

Pharmacological Potential

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate specific biological pathways involved in inflammation and cancer progression, making it a candidate for further pharmacological development.

Material Science

In industrial applications, 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is utilized in the development of novel materials with specific properties. Its chemical structure allows for modifications that can enhance material performance in various applications, including coatings and composites.

Case Studies

Case Study 1: Anti-Cancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anti-cancer properties of 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting potential for further development as an anticancer agent.

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the compound's role as a biochemical probe. It was shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential applications in metabolic disease treatment.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the urea backbone play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares structural motifs with several urea derivatives, as outlined below:

Key Observations

- Substituent Effects :

- Methoxy groups (e.g., in the target compound and 877640-52-3 ) improve aqueous solubility compared to lipophilic substituents like ethoxy or halogenated groups.

- The pyrrolidin-5-one core in the target compound may confer conformational rigidity, enhancing receptor selectivity compared to pyridine-based analogues (e.g., compound 82 ).

- Biological Activity Trends: Ureas with halogenated aromatic groups (e.g., compound 1 in ) often exhibit enzyme-modulating effects, whereas methoxy-rich derivatives (e.g., the target compound) may favor solubility-driven applications like CNS targeting. Anticancer activity in pyridine-ureas (e.g., compound 82 ) suggests that the target compound’s pyrrolidinone core could be explored for similar pathways.

Physicochemical Properties (Inferred)

| Property | Target Compound | 877640-52-3 (Ethoxy Analog) | 1042725-27-8 (Phenyl Pyrrolidinone) |

|---|---|---|---|

| LogP | ~2.5 (moderate lipophilicity) | ~3.0 | ~3.2 (higher due to phenyl) |

| Water Solubility | Moderate (methoxy-enhanced) | Low (ethoxy hinders H-bonding) | Low (phenyl increases hydrophobicity) |

| Electron Density | High (electron-rich methoxy) | Moderate | Moderate (ketone deactivates ring) |

Research Findings and Gaps

- Synthetic Routes: The target compound’s synthesis likely parallels methods for similar ureas (e.g., THF-mediated condensations with Cu2O catalysis, as in ).

- Biological Data: While pyridine-ureas (e.g., compound 82 ) show anticancer activity, the target compound’s bioactivity remains uncharacterized.

- Metabolic Stability : Ethoxy-substituted analogues (e.g., 877640-52-3 ) may undergo slower hepatic metabolism compared to methoxy derivatives, warranting comparative ADME studies.

Biological Activity

The compound 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer and other diseases. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 352.43 g/mol. Its structure features a urea moiety linked to a pyrrolidine derivative, which is substituted with methoxybenzyl and methoxyphenyl groups.

Structural representation:

Anticancer Properties

Research indicates that compounds similar to 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea may exhibit significant anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation. Specifically, studies have highlighted the inhibition of the Raf/MEK/ERK pathway, which is often overactive in several cancer types, including melanoma, pancreatic cancer, and colorectal cancer .

The proposed mechanism involves the modulation of key proteins involved in cell cycle regulation and apoptosis. The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of similar urea derivatives demonstrated that they significantly reduced cell viability in various cancer cell lines (e.g., MCF-7, HT-29) with IC50 values ranging from 10 to 30 µM .

- In Vivo Studies : Animal models treated with compounds analogous to 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea exhibited reduced tumor sizes compared to control groups. The treatment led to a significant decrease in tumor weight and improved survival rates .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and favorable distribution characteristics. It has been reported that compounds with similar structures demonstrate low toxicity profiles and high selectivity for cancer cells over normal cells, indicating a promising therapeutic index .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxybenzyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis typically involves multi-step organic reactions:

- Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions to form the 5-oxopyrrolidin-3-yl core .

- Substitution Reactions : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions. For example, alkylation using 4-methoxybenzyl halides .

- Urea Coupling : Reaction of intermediates with isocyanates (e.g., 4-methoxyphenyl isocyanate) to form the urea moiety . Optimization strategies include flow chemistry for scalability and real-time reaction monitoring (e.g., HPLC or FTIR) to enhance purity (>95%) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, methoxy protons resonate at δ 3.7–3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₄N₃O₄: 406.1763) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the common chemical reactions this compound undergoes, and what are the optimal conditions?

Reactivity is dominated by the urea and pyrrolidinone moieties:

- Hydrolysis : Urea cleavage under acidic (HCl, 80°C) or basic (NaOH, reflux) conditions to yield amines and carboxylic acids .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidinone carbonyl to a hydroxyl group .

- Oxidation : KMnO₄ in acetone selectively oxidizes the benzyl group to a benzoic acid derivative . Solvents like DMF or THF are preferred for polar reaction intermediates .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action against specific enzymes?

Methodological approaches include:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to target proteins .

- Molecular Dynamics (MD) Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies . For example, structural analogs with fluorobenzyl groups show enhanced kinase inhibition, suggesting hydrophobic interactions drive selectivity .

Q. How can discrepancies in reported biological activities across studies be resolved?

Contradictions often arise from assay conditions or compound purity. Strategies include:

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays .

- Batch Reproducibility Testing : Compare activity across independently synthesized batches via LC-MS .

- Structural Analog Profiling : Test derivatives (e.g., chloro- vs. methoxy-substituted) to isolate pharmacophore contributions .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Derivatization : Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability .

- Lipophilicity Optimization : Introduce fluorinated substituents (logP increase from 2.1 to 3.4) to improve blood-brain barrier penetration .

- Metabolic Stability Screening : Use liver microsome assays to identify vulnerable sites (e.g., CYP450-mediated oxidation) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.